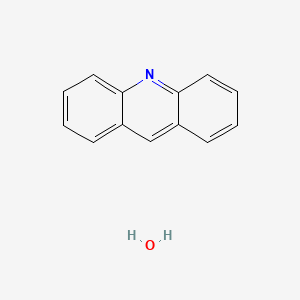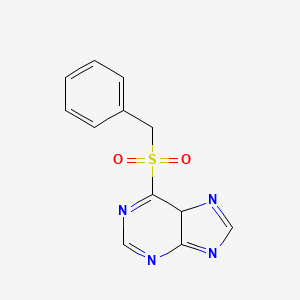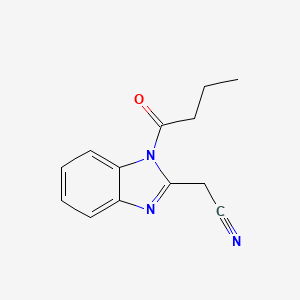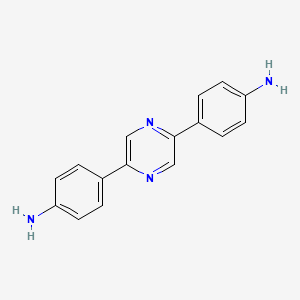
4,4'-(Pyrazine-2,5-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Pyrazine-2,5-diyl)dianiline is an organic compound with the molecular formula C16H14N4 It features a pyrazine ring substituted at the 2 and 5 positions with aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyrazine-2,5-diyl)dianiline typically involves the reaction of 2,5-dichloropyrazine with aniline under specific conditions. One common method includes:
Starting Materials: 2,5-dichloropyrazine and aniline.
Catalyst: Palladium on carbon (Pd/C).
Solvent: Ethanol or another suitable organic solvent.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, typically around 80-100°C.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pyrazine-2,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4,4’-(Pyrazine-2,5-diyl)dianiline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology
In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of 4,4’-(Pyrazine-2,5-diyl)dianiline are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4,4’-(Pyrazine-2,5-diyl)dianiline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π stacking interactions, while the aniline groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Quinoxaline-2,3-diyl)dianiline
- 4,4’-(1,3,4-Thiadiazole-2,5-diyl)dianiline
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
Uniqueness
4,4’-(Pyrazine-2,5-diyl)dianiline is unique due to its pyrazine core, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where electronic and structural characteristics are crucial.
Properties
CAS No. |
59447-32-4 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
4-[5-(4-aminophenyl)pyrazin-2-yl]aniline |
InChI |
InChI=1S/C16H14N4/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |
InChI Key |
CETWTGTYZMPZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


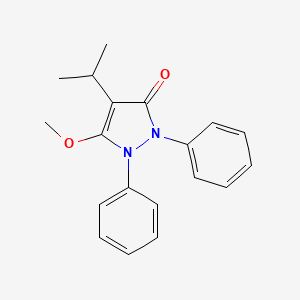
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)
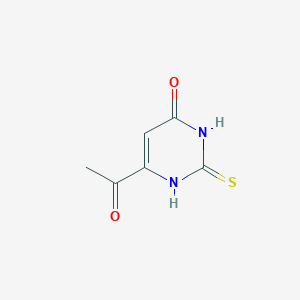
![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)
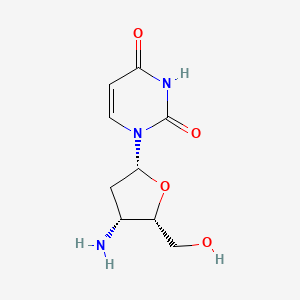
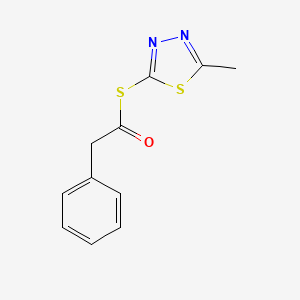
![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)


